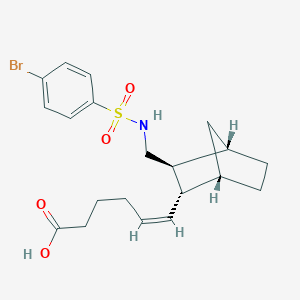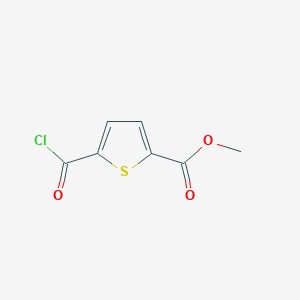
Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate, also known as MCTC, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MCTC belongs to the class of thiophene derivatives, which have been found to possess significant biological activities.
作用机制
The mechanism of action of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate is not fully understood. However, studies have suggested that Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate exerts its biological activities through the inhibition of various enzymes and proteins. For example, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. In addition, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
生化和生理效应
Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has been found to exert several biochemical and physiological effects. For example, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In addition, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has also been shown to possess antifungal properties, making it a potential candidate for the treatment of fungal infections.
实验室实验的优点和局限性
One of the major advantages of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate is its high yield synthesis method. In addition, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate is stable under normal laboratory conditions, making it easy to handle and store. However, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has some limitations for lab experiments. For example, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate is insoluble in water, which limits its use in aqueous-based experiments. In addition, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate is highly reactive towards nucleophiles, which can lead to unwanted side reactions.
未来方向
There are several future directions for the research on Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate. One of the potential directions is to explore the structure-activity relationship of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate and its derivatives. This can provide valuable insights into the molecular mechanisms underlying the biological activities of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate. Another direction is to investigate the pharmacokinetics and pharmacodynamics of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate in vivo. This can help to determine the optimal dosage and administration route for Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate-based therapies. Finally, further research is needed to explore the potential therapeutic applications of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Conclusion:
Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate is a promising chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. Its synthesis method is efficient and cost-effective, and it possesses significant biological activities such as anticancer, anti-inflammatory, and antifungal properties. Further research is needed to explore the potential therapeutic applications of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate in various diseases, and to explore its structure-activity relationship and pharmacokinetics and pharmacodynamics.
科学研究应用
Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has been found to possess significant biological activities, making it a potential candidate for therapeutic applications. Several studies have reported the anticancer, anti-inflammatory, and antifungal properties of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate. In addition, Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. The unique structure of Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate makes it an attractive target for drug discovery and development.
属性
CAS 编号 |
133380-41-3 |
|---|---|
产品名称 |
Methyl 5-(chlorocarbonyl)thiophene-2-carboxylate |
分子式 |
C7H5ClO3S |
分子量 |
204.63 g/mol |
IUPAC 名称 |
methyl 5-carbonochloridoylthiophene-2-carboxylate |
InChI |
InChI=1S/C7H5ClO3S/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3H,1H3 |
InChI 键 |
FQNCKWMJTDVYKS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(S1)C(=O)Cl |
规范 SMILES |
COC(=O)C1=CC=C(S1)C(=O)Cl |
同义词 |
2-Thiophenecarboxylic acid, 5-(chlorocarbonyl)-, methyl ester (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

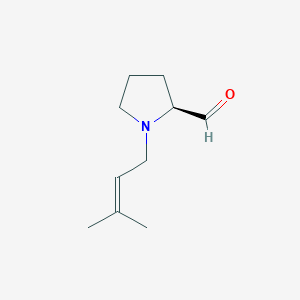
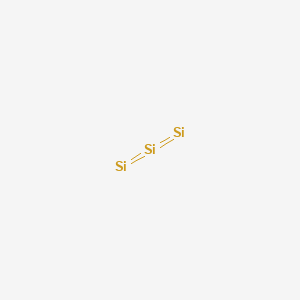
![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(4-methyl-1-oxopentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B148337.png)
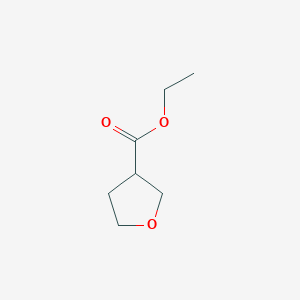
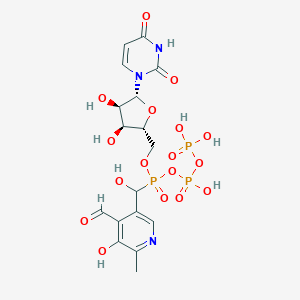
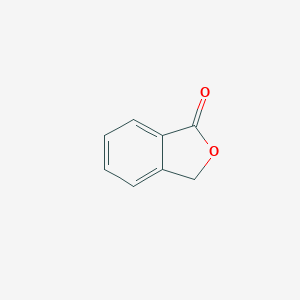
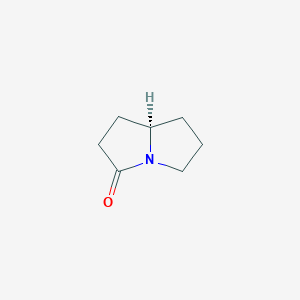
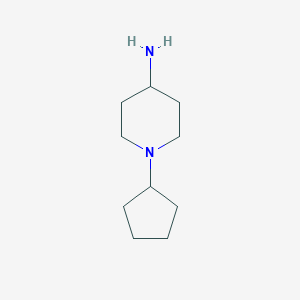
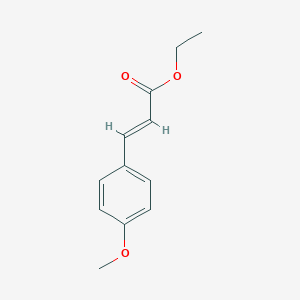
![2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B148364.png)
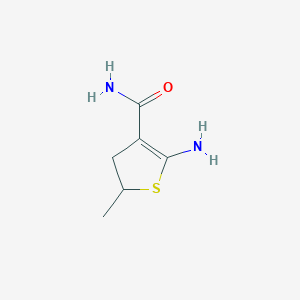
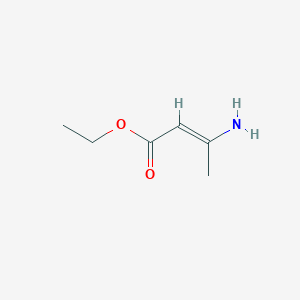
![(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B148390.png)
